1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
Overview
Description
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring bearing a carboxylic acid group
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Esterification: The carboxylic acid precursor is esterified using methanol in the presence of a catalytic amount of sulfuric acid under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Material Science: Its trifluoromethyl group imparts unique properties, making it useful in the development of advanced materials with specific characteristics.
Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological systems, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming key hydrogen bonds and other interactions with the target protein . This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-4-trifluoromethyl-pyrrolidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the trifluoromethyl group, which can affect its chemical and biological properties.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: This compound also contains a trifluoromethyl group and is used in biological studies for its antitubercular activity.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-3-1-2-9(6-11)7-17-5-4-10(8-17)12(18)19/h1-3,6,10H,4-5,7-8H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOBJQXZUHNPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601160431 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-40-7 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[[3-(trifluoromethyl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601160431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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